

An In-depth Technical Guide on the Solubility of 2-Ethyl-3-methylpyridine

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Compound of Interest

Compound Name: 2-Ethyl-3-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-ethyl-3-methylpyridine**. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes available physicochemical properties, qualitative solubility information of structurally related compounds, and detailed, generalized experimental protocols for the quantitative determination of its solubility.

Introduction to 2-Ethyl-3-methylpyridine

2-Ethyl-3-methylpyridine is a substituted pyridine derivative with the chemical formula $C_8H_{11}N$.^{[1][2]} Its structure, featuring a pyridine ring with ethyl and methyl substituents, influences its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is crucial for applications in chemical synthesis, pharmaceutical development, and materials science, where it may be used as a reagent, intermediate, or building block.

Physicochemical Properties Influencing Solubility:

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N	[1][2]
Molecular Weight	121.18 g/mol	[1][3]
LogP (Octanol/Water Partition Coefficient)	1.952 (Computed)	[3]
Log ₁₀ WS (Water Solubility in mol/L)	-2.52 (Computed)	[3]
Hydrogen Bond Acceptor Count	1	[4]
Hydrogen Bond Donor Count	0	[4]

The computed LogP value of 1.952 suggests that **2-ethyl-3-methylpyridine** is more soluble in lipophilic (non-polar) solvents than in water. The computed water solubility (Log₁₀WS = -2.52) further indicates its limited aqueous solubility. The presence of a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, which can enhance solubility in such media.

Qualitative and Expected Solubility Profile

While specific quantitative data for **2-ethyl-3-methylpyridine** is scarce, the solubility of structurally similar pyridine derivatives provides valuable insights into its expected behavior. Pyridine itself is miscible with a wide range of solvents, including water and hexane.[5][6] However, the addition of alkyl substituents, such as the ethyl and methyl groups in **2-ethyl-3-methylpyridine**, increases the molecule's hydrophobicity, generally leading to reduced solubility in polar solvents like water and increased solubility in non-polar organic solvents.

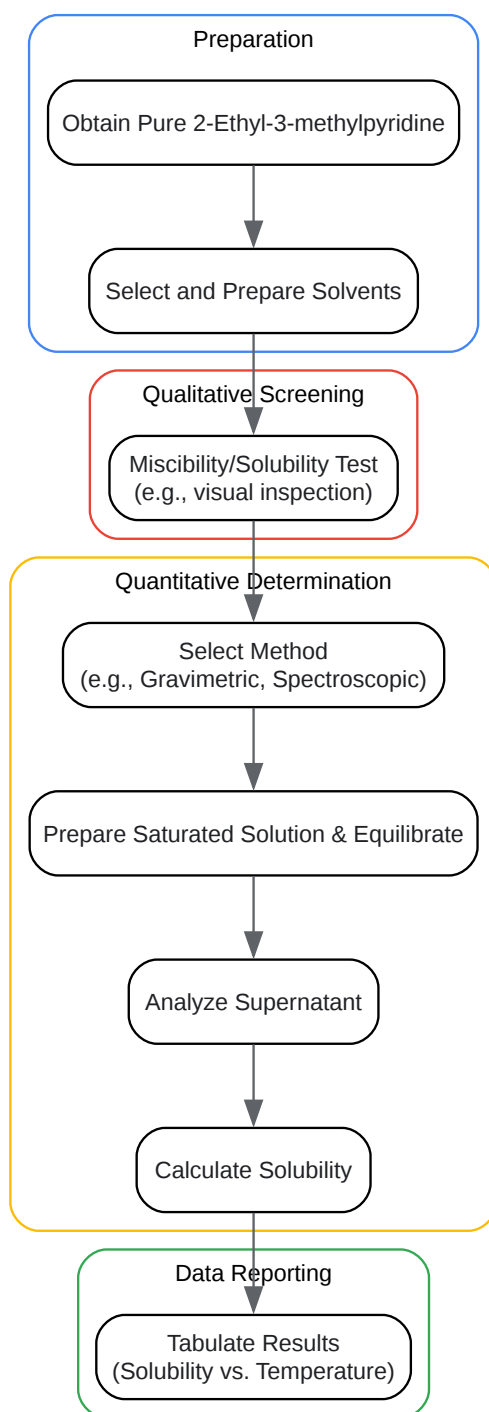
Based on the behavior of related compounds like 2-ethyl-6-methylpyridine and 5-ethyl-2-methylpyridine, it is anticipated that **2-ethyl-3-methylpyridine** will be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether), and aromatic hydrocarbons (benzene, toluene).[7][8] Its solubility in water is expected to be low.[7]

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for **2-ethyl-3-methylpyridine**, standardized experimental protocols are necessary. The following sections detail the methodologies for the gravimetric method and UV/Vis spectrophotometry, which are commonly employed for solubility determination.

3.1. General Experimental Workflow

The logical workflow for determining the solubility of a compound like **2-ethyl-3-methylpyridine** involves several key stages, from initial screening to quantitative analysis.



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Caption: Logical workflow for solubility determination.

3.2. Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent.

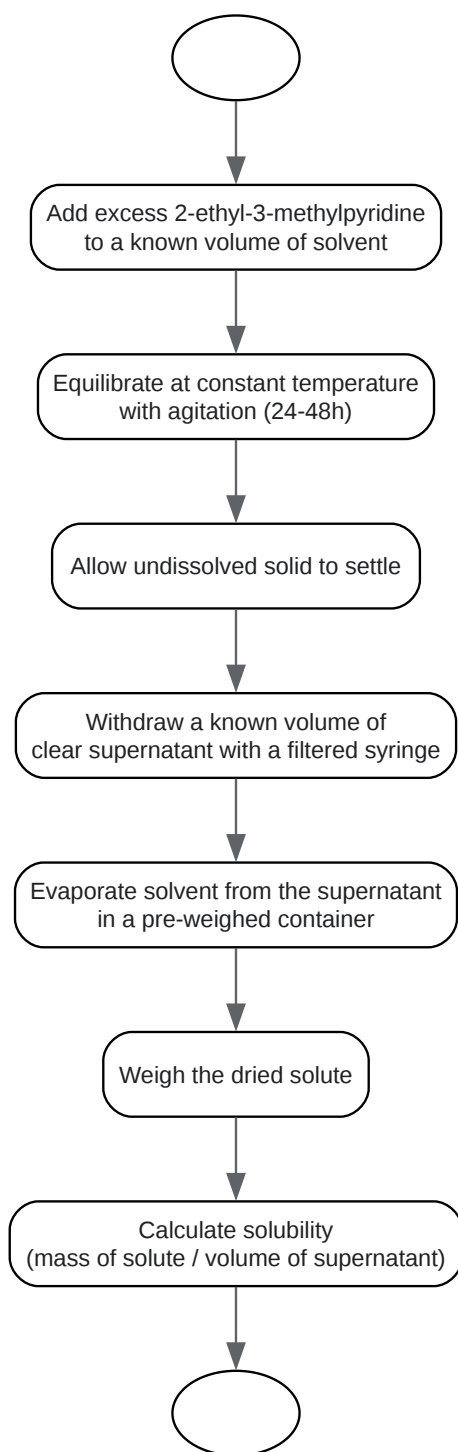
Materials:

- **2-Ethyl-3-methylpyridine** (high purity)
- Selected solvents (e.g., water, ethanol, hexane, toluene)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks
- Syringe filters (e.g., 0.45 μm PTFE)
- Vials with airtight seals

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **2-ethyl-3-methylpyridine** to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
- **Equilibration:** Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vial to rest at the experimental temperature until the undissolved solid has settled, leaving a clear supernatant.
- **Sample Withdrawal:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any undissolved solid.
- **Solvent Evaporation:** Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

- Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
- Calculation: Calculate the solubility using the following formula: $\text{Solubility (g/100 mL)} = (\text{mass of solute} / \text{volume of supernatant}) * 100$



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Caption: Experimental workflow for the gravimetric method.

3.3. UV/Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Materials:

- UV/Vis spectrophotometer
- Quartz cuvettes
- Materials for preparing a saturated solution (as in the gravimetric method)
- Volumetric flasks and pipettes for dilutions

Protocol:

- Determine Wavelength of Maximum Absorbance (λ_{max}): Prepare a dilute solution of **2-ethyl-3-methylpyridine** in the chosen solvent and scan its absorbance across a range of UV wavelengths to find λ_{max} .
- Prepare a Calibration Curve:
 - Create a stock solution of **2-ethyl-3-methylpyridine** of a known concentration.
 - Perform a series of serial dilutions to obtain several standard solutions of known, decreasing concentrations.
 - Measure the absorbance of each standard solution at λ_{max} .
 - Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
- Prepare and Analyze the Saturated Solution:

- Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
- Withdraw a known volume of the clear, filtered supernatant.
- Dilute the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
- Measure the absorbance of the diluted solution at λ_{max} .
- Calculation:
 - Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Conclusion

While quantitative solubility data for **2-ethyl-3-methylpyridine** is not widely published, its physicochemical properties and the behavior of related compounds suggest it is more soluble in organic solvents than in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

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